molecular formula C8H13N3 B1340369 2-Isopropyl-6-methylpyrimidin-4-amine CAS No. 4595-70-4

2-Isopropyl-6-methylpyrimidin-4-amine

Cat. No. B1340369
CAS RN: 4595-70-4
M. Wt: 151.21 g/mol
InChI Key: XHGGSKDDBNJABS-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylpyrimidin-4-amine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as nucleobase analogues. The specific substitution pattern on the pyrimidine ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5- and 6-substituted 2-aminopyrimidines, which are structurally related to 2-Isopropyl-6-methylpyrimidin-4-amine, can be performed in a single step using a microwave-assisted method without the need for a solvent. This process involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another related compound, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, is synthesized by cyclization of a formamidine precursor followed by nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methylpyrimidin-4-amine is characterized by the presence of an isopropyl group and a methyl group attached to the pyrimidine ring. The molecular structure of a closely related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, indicates that it undergoes enol-to-keto tautomerism during crystallization. The pyrimidin-4(3H)-one group is essentially planar, and in the crystal structure, molecules are linked into dimers via intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. For example, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which shares structural similarities with 2-Isopropyl-6-methylpyrimidin-4-amine, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. It can react with amines to form N-alkylpyridinium salts . Additionally, the photoinduced amino-imino tautomerization reaction of 2-aminopyrimidine derivatives with acetic acid has been studied, indicating that the introduction of methyl groups can influence the reaction enthalpy and fluorescence quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of isopropyl and methyl groups can affect the compound's nucleophilicity, acidity, and ability to form hydrogen bonds. For instance, the presence of isopropyl groups can sterically protect the heteroatom against electrophilic attack, as seen in the weak nucleophilic base 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . The co-crystal structures of 2-aminopyrimidine derivatives with cytosine demonstrate the ability of these compounds to form strong hydrogen-bonded base pairs, which is crucial for their potential application as non-natural nucleobase analogues .

Scientific Research Applications

Crystal and Molecular Structures

  • Research by Odell et al. (2007) on similar compounds, including benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, has provided insights into crystal structures, showcasing the conformational differences and hydrogen-bonding interactions significant in the crystallization process. This contributes to understanding the physical and chemical properties of related pyrimidine compounds (Odell, McCluskey, Failes, & Tiekink, 2007).

Synthesis and Fragmentation Studies

  • The work of Erkin et al. (2015) details the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which are similar in structure to 2-Isopropyl-6-methylpyrimidin-4-amine. They studied the main fragmentation pathways of these compounds under positive electrospray ionization, which is crucial for understanding their stability and behavior under certain conditions (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

Amination and Ring Transformations

  • Hertog et al. (2010) investigated the amination of dibromopyridines and the formation of 4-amino-2-methylpyrimidine, which is structurally related to 2-Isopropyl-6-methylpyrimidin-4-amine. This research provides valuable insights into the mechanisms of amination and ring transformations in pyrimidine derivatives (Hertog, Plas, Pieterse, & Streef, 2010).

Biological Activity and Applications

  • A study by Erkin and Krutikov (2007) on 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, closely related to 2-Isopropyl-6-methylpyrimidin-4-amine, revealed their pronounced antituberculous effect. This indicates potential medicinal applications of similar pyrimidine derivatives (Erkin & Krutikov, 2007).

Advanced Material Science and Coordination Chemistry

  • Shepherd and Zhang (1994) explored the coordination modes of 4-aminopyrimidine with metal complexes, providing insights into the potential applications of similar compounds in material science and coordination chemistry (Shepherd & Zhang, 1994).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Isopropyl-6-methylpyrimidin-4-amine are not available, it’s worth noting that pyrimidine derivatives continue to be an area of interest in various fields of research. Given their diverse biological activities, further exploration of these compounds could lead to the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

6-methyl-2-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGGSKDDBNJABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540883
Record name 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methylpyrimidin-4-amine

CAS RN

4595-70-4
Record name 6-Methyl-2-(1-methylethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4595-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L El Kaim, L Grimaud, S Wagschal - researchgate.net
… removal of the volatile materials, purification by flash chromatography (petroleum etherdiethyl ether, 90:10) afforded N-(furan-2-ylmethyl)-5-iodo-2-isopropyl-6-methylpyrimidin-4amine …
Number of citations: 0 www.researchgate.net
L Sun, J Wu, L Zhang, M Luo, D Sun - Molecules, 2011 - mdpi.com
… N-cyclohexyl-2-isopropyl-6-methylpyrimidin-4-amine (3c). To a solution of 4-chloro-2-isopropyl-6- methylpyrimidine (0.17 g, 1 mmol) and cyclohexane (1.0 g, 10 mmol) in CH 3 CN (10 …
Number of citations: 42 www.mdpi.com

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